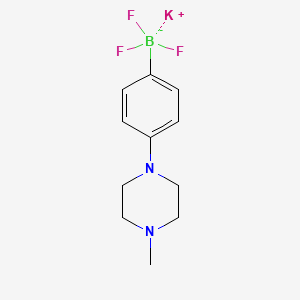

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate

Overview

Description

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is an organic compound used in various scientific experiments. It is a potassium salt composed of a heteroarylboronic acid derivative and a trifluoroborate anion. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in an aqueous medium under mild conditions. The process involves the following steps:

- Dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.

- Addition of potassium trifluoroborate to the solution.

- Stirring the mixture at room temperature for several hours.

- Filtration and drying of the resulting product to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Large-scale dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.

- Controlled addition of potassium trifluoroborate.

- Continuous stirring and monitoring of reaction conditions.

- Filtration, drying, and purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed

Substitution Reactions: The major products are substituted phenyl derivatives.

Oxidation Reactions: Oxidized phenyl derivatives are formed.

Reduction Reactions: Reduced phenyl derivatives are obtained.

Scientific Research Applications

Organic Synthesis

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its trifluoroborate group enhances reactivity, allowing for the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Medicinal Chemistry

The compound plays a significant role in drug discovery and development. It has been utilized in synthesizing various biologically active compounds, including potential pharmaceuticals targeting cancer and other diseases. Its ability to form stable bonds with biomolecules facilitates the creation of novel therapeutic agents .

Biochemical Probes

In biological research, this compound serves as a probe for studying biochemical pathways and interactions due to its stability and reactivity. It can be used to label biomolecules or as part of assays to investigate specific biological processes.

Industrial Applications

In industrial settings, this compound is employed as a catalyst in various chemical processes, contributing to the production of advanced materials and specialty chemicals.

Antitumor Activity

Research has demonstrated that compounds synthesized using this compound exhibit significant antitumor activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). These compounds showed selective targeting with low cytotoxicity towards non-tumorigenic cells, highlighting their potential in cancer therapy.

Hydrolysis Reactions

A study highlighted the efficient hydrolysis of organotrifluoroborates using silica gel and water, showcasing this compound's utility in synthetic pathways leading to biologically relevant products. The reactions were monitored via NMR spectroscopy, demonstrating complete conversions within hours under optimal conditions.

Mechanism of Action

The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is unique due to its stability and reactivity. Similar compounds include:

Potassium phenyltrifluoroborate: Lacks the piperazinyl group, making it less versatile in certain reactions.

Potassium 4-(1-methy-4-piperazinyl)phenylboronic acid: Does not have the trifluoroborate group, affecting its reactivity and stability.

Potassium 4-(1-methy-4-piperazinyl)phenylsulfonate: Contains a sulfonate group instead of a trifluoroborate group, leading to different chemical properties and applications.

Biological Activity

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate (CAS Number: 1691248-19-7) is a potassium salt of a heteroarylboronic acid derivative, characterized by its trifluoroborate anion. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications, due to its stability and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BF₃KN₂ |

| Molecular Weight | 282.159 g/mol |

| IUPAC Name | Potassium; trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide |

| PubChem CID | 73995271 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium trifluoroborate in an aqueous medium under mild conditions. The process generally includes:

- Dissolution of the boronic acid in water.

- Addition of potassium trifluoroborate.

- Stirring at room temperature for several hours.

- Filtration and drying to obtain the final product.

The biological activity of this compound can be attributed to its ability to form stable bonds with various biomolecules, facilitating the synthesis of biologically active compounds. The trifluoroborate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations that are crucial in drug development.

Applications in Medicinal Chemistry

This compound has been utilized in synthesizing various biologically active molecules, including potential pharmaceuticals targeting cancer and other diseases. Its role as a reagent in cross-coupling reactions is particularly significant for developing complex organic compounds with therapeutic potential .

Case Studies

- Antitumor Activity : In studies evaluating the antitumor effects of related compounds synthesized using this compound, significant growth inhibition was observed in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compounds demonstrated low cytotoxicity against non-tumorigenic cells, indicating selective targeting of cancer cells .

- Hydrolysis Reactions : Research highlighted the efficient hydrolysis of organotrifluoroborates using silica gel and water, showcasing the compound's utility in synthetic pathways leading to biologically relevant products. The reactions were monitored via NMR spectroscopy, demonstrating complete conversions within hours under optimal conditions .

Comparative Analysis

In comparison to similar compounds, this compound exhibits enhanced stability and reactivity due to the presence of both the piperazinyl group and the trifluoroborate moiety. This unique combination allows for more versatile applications in synthetic organic chemistry and medicinal research.

| Compound Name | Stability | Reactivity | Applications |

|---|---|---|---|

| This compound | High | High | Drug synthesis, biochemical probes |

| Potassium phenyltrifluoroborate | Moderate | Moderate | General organic synthesis |

| Potassium 4-(1-methy-4-piperazinyl)phenylboronic acid | Low | Low | Limited applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Potassium 4-(1-methyl-4-piperazinyl)phenyltrifluoroborate?

The synthesis typically involves (1) functionalization of the phenyl ring with a piperazinyl group via nucleophilic aromatic substitution or coupling reactions, followed by (2) conversion of the boronic acid precursor to the trifluoroborate salt using potassium hydrogen fluoride (KHF). For example, analogous trifluoroborates are synthesized by reacting arylboronic acids with KHF in aqueous ethanol under reflux . Characterization via , , and NMR is critical to confirm purity and structure .

Q. How can researchers optimize cross-coupling reactions involving this compound?

Palladium-catalyzed Suzuki-Miyaura coupling is widely used. Key parameters include:

- Catalyst system : Pd/C with oxygen atmosphere enhances reactivity (yields up to 97% under aerobic conditions) .

- Solvent : Aqueous/organic biphasic systems improve selectivity.

- Ligands : DavePhos or SPhos ligands stabilize Pd intermediates .

- Steric effects : Ortho-substituted electrophiles may require longer reaction times or elevated temperatures due to steric hindrance .

Advanced Research Questions

Q. What electrochemical methodologies enable aryl radical generation from Potassium 4-(1-methyl-4-piperazinyl)phenyltrifluoroborate?

Anodic oxidation in NaOAc/AcOH buffer (pH 4.7) generates aryl radicals for functionalization. However, high faradaic efficiency (>60 F mol) is required, limiting scalability. Recent advances use pulsed electrolysis to reduce energy consumption . Competing pathways (e.g., acetoxylation vs. dimerization) must be monitored via cyclic voltammetry and controlled by adjusting pH or electrode material .

Q. How do steric and electronic effects of the 1-methylpiperazinyl group influence reaction outcomes?

- Steric effects : Bulky substituents reduce coupling efficiency. For example, ortho-substituted aryl halides require 2–3× longer reaction times compared to para-substituted analogs (Table 2 in ).

- Electronic effects : The electron-rich piperazinyl group stabilizes intermediates in oxidative coupling but may deactivate electrophilic partners. Comparative studies using Hammett parameters () are recommended to quantify electronic contributions .

Q. What strategies resolve contradictions in catalytic activity across different reaction conditions?

Contradictions often arise from competing mechanisms. For example:

- Oxygen's dual role : In Suzuki-Miyaura reactions, oxygen promotes Pd reoxidation but may oxidize boronate intermediates. Controlled atmosphere (e.g., O vs. N) and radical scavengers (e.g., TEMPO) help isolate dominant pathways .

- Ligand-free vs. ligand-assisted systems : Pd/C achieves high yields under aerobic conditions, whereas Pd(OAc) with DMAP ligand performs better in anhydrous media (Table 1 in ). Mechanistic studies (e.g., in situ XAS or DFT calculations) are advised to clarify catalyst speciation.

Q. Methodological Considerations

Q. How can researchers characterize reaction intermediates and byproducts?

- NMR titration : Monitor NMR shifts to track trifluoroborate decomposition .

- Mass spectrometry : HRMS or MALDI-TOF identifies transient intermediates (e.g., Pd--complexes).

- Kinetic profiling : Use pseudo-first-order conditions to determine rate constants for competing pathways .

Q. What analytical techniques are critical for validating synthetic products?

Properties

IUPAC Name |

potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVCQMVGOAZLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF3KN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.